- Total synthesis of lipoxin A4 and lipoxin B4 from butadiene, Tetrahedron Letters, 2000, 41(6), 823-826

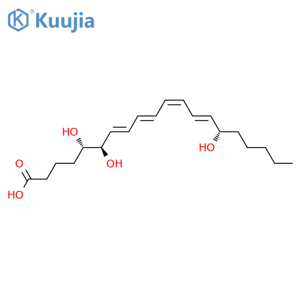

Cas no 89663-86-5 (Lipoxin A4)

Lipoxin A4 Properties

Names and Identifiers

-

- 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID

- 5(S),6(R)-Lipoxin A4

- 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard

- LIPOXIN A4

- 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid

- LIPOXIN A

- LXA

- LXA4

- (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid

- Lipoxin A4 ethanol solution

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)

- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)

- 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate

- BSPBio_001378

- 5,6,15-triHETE

- LXA4-[19,19,20,20,20-d5]

- HMS1989E20

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid

- 89663-86-5

- Q27082450

- CHEMBL392438

- NCGC00161280-02

- LIPOXINA4

- GTPL1034

- HMS1791E20

- 5S,6R-LipoxinA4

- 5S,6S-Lipoxin A4

- SR-01000946984

- NCGC00161280-03

- 6R-LXA4

- SR-01000946984-1

- NCGC00161280-01

- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-

- BML1-E11

- HMS3402E20

- LMFA03040001

- HMS1361E20

- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid

- (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid

- C06314

- IDI1_033848

- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid

- MFCD00065845

- 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid

- AKOS040755014

- 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid

- HY-113509

- CHEBI:6498

- F7C6J3D79J

- BDBM50520816

- CS-0062443

- NS00074208

- DTXSID6040535

- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate

- UNII-F7C6J3D79J

- DA-54948

- 5,6,15-tri-HETE

- DTXCID001476791

- 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid

- IXAQOQZEOGMIQS-SSQFXEBMSA-N

-

- MDL: MFCD00065845

- InChIKey: IXAQOQZEOGMIQS-SSQFXEBMSA-N

- Inchi: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1

- SMILES: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O

Computed Properties

- Exact Mass: 352.22500

- Hydrogen Bond Donor Count: 4

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 14

- Monoisotopic Mass: 352.22497412g/mol

- Heavy Atom Count: 25

- Complexity: 451

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 3

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 4

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 3.1

- Topological Polar Surface Area: 98Ų

Experimental Properties

- LogP: 3.12910

- PSA: 97.99000

Lipoxin A4 Security Information

-

Symbol:

- WGK Germany:2

- Safety Instruction: S; S7; S16

- Risk Phrases:R11

-

Dangerous goods sign:

- Hazardous Material transportation number:UN 1170 3/PG 2

- Hazard Statement: H225-H319

- Warning Statement: P210-P280-P305+P351+P338-P337+P313-P403+P235

- Storage Condition:−20°C

- Risk Phrases: 11

- Signal Word:Danger

Lipoxin A4 Customs Data

- HS CODE:2918199090

- Customs Data:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Lipoxin A4 Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0062443-25ug |

Lipoxin A4 |

89663-86-5 | ≥98.0% | 25ug |

$1380.0 | 2022-04-26 | |

| MedChemExpress | HY-113509-25μg |

Lipoxin A4 |

89663-86-5 | 25μg |

¥6000 | 2024-07-21 | ||

| TargetMol Chemicals | T36051-25μg |

Lipoxin A4 |

89663-86-5 | 25μg |

¥ 5870 | 2024-07-24 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912990-50μg |

5S,6R-LipoxinA4 |

89663-86-5 | 98% | 50μg |

¥26,331.00 | 2022-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201060-25 µg |

Lipoxin A4, |

89663-86-5 | ≥95% | 25µg |

¥2,482.00 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-25ug |

Lipoxin A4 |

89663-86-5 | 98% | 25ug |

¥2244.00 | 2023-09-09 |

Lipoxin A4 Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18

Synthetic Circuit 3

- Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis, Journal of the American Chemical Society, 1985, 107(2), 464-9

Synthetic Circuit 4

- Simple synthesis and assignment of stereochemistry of lipoxin A, Tetrahedron Letters, 1985, 26(3), 281-4

Lipoxin A4 Raw materials

- BML-111

- 1,3-Dioxolane-4-butanoic acid, 5-(9-hydroxy-1,3,5,7-tetradecatetraenyl)-2-oxo-, ethyl ester, [4S-[4α,5β(1E,3E,5Z,7E,9R*)]]-

- Methyl (5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate

- Methyl (5R,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate

Lipoxin A4 Preparation Products

Lipoxin A4 Related Literature

-

Kasipandi Vellaisamy,Guodong Li,Wanhe Wang,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 8171

-

Colm D. Duffy,Patrick J. Guiry Med. Chem. Commun. 2010 1 249

-

Colm D. Duffy,Patrick J. Guiry Med. Chem. Commun. 2010 1 249

-

Biaou O. Ode Boni,Lallepak Lamboni,Tiatou Souho,Mario Gauthier,Guang Yang Mater. Horiz. 2019 6 1122

-

Jing Lu,Yanan Zhao,Meitong Liu,Jianing Lu,Shuang Guan Food Funct. 2021 12 9583

-

Nanqing Jing,Fudong Liu,Ran Wang,Yan Zhang,Jianjun Yang,Yubing Hou,Hongxing Zhang,Yuanhong Xie,Hui Liu,Shaoyang Ge,Junhua Jin Food Funct. 2023 14 2045

-

Huiyu Zheng,Yuan Zhou,Yu Zheng,Guiting Liu J. Mater. Chem. B 2023 11 7321

-

Bashar Hamza,Elisabeth Wong,Sachin Patel,Hansang Cho,Joseph Martel,Daniel Irimia Integr. Biol. 2014 6 175

-

Trond V. Hansen,Jesmond Dalli,Charles N. Serhan RSC Adv. 2016 6 28820

-

Dik-Lung Ma,Chun Wu,Hao Liu,Ke-Jia Wu,Chung-Hang Leung J. Mater. Chem. B 2020 8 3249

89663-86-5 (Lipoxin A4) Related Products

- 2432-14-6(2,6-Dibromo-4-methylphenol)

- 3374-22-9(2-Amino-3-mercaptopropanoic acid)

- 367-21-5(3-Chloro-4-fluoroaniline)

- 83-38-5(2,6-Dichlorobenzaldehyde)

- 2398-37-0(3-Bromoanisole)

- 367-29-3(5-Fluoro-2-methylaniline)

- 332-80-9(1-Methyl-L-histidine)

- 2835-97-4(2-Amino-m-cresol)

- 82-49-5(1-Anthraquinonesulfonicacid)

- 77-48-5(1,3-Dibromo-5,5-dimethylhydantoin)